Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-
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Overview
Description
Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is an organic compound with a piperidine ring structure. This compound is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- typically involves the reaction of piperidine with tert-butyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the imino group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. The use of catalysts such as rhodium or iridium complexes can enhance the efficiency of the reaction. Additionally, microwave irradiation has been explored as a method to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs for various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Phosphorinane: A six-membered heterocyclic compound with one phosphorus atom.
Uniqueness
Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is unique due to its specific imino group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
85152-52-9 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N-tert-butyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C10H20N2/c1-10(2,3)11-9-12-7-5-4-6-8-12/h9H,4-8H2,1-3H3 |
InChI Key |
ODLONPGLLWWFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CN1CCCCC1 |
Origin of Product |
United States |
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